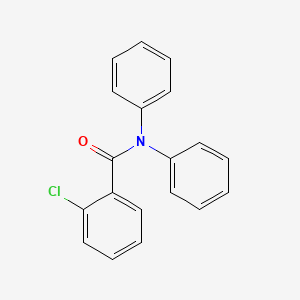
2-chloro-N,N-diphenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N,N-diphenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorine atom at the second position of the benzamide structure, along with two phenyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N,N-diphenylbenzamide typically involves the benzoylation of N,N-diphenylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:
N,N-diphenylamine+2-chlorobenzoyl chloride→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents like dichloromethane or toluene can aid in dissolving the reactants and controlling the reaction temperature. The product is typically purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N,N-diphenylbenzamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form N-phenylphenanthridone and biphenyl-2-carboxanilide through the reductive cleavage of the carbon-chlorine bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: N-phenylphenanthridone and biphenyl-2-carboxanilide.
Substitution: Depending on the nucleophile, various substituted benzamides can be formed.
Scientific Research Applications
2-chloro-N,N-diphenylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N,N-diphenylbenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied. In antifungal applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N,N-diphenylbenzamide
- 4-methoxy-N,N-diphenylbenzamide
- 3-methoxy-N,N-diphenylbenzamide
Uniqueness
2-chloro-N,N-diphenylbenzamide is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its methoxy-substituted counterparts. The chlorine atom can participate in specific interactions and reactions that are not possible with methoxy groups, making it a valuable compound for targeted applications.
Properties
CAS No. |
66087-68-1 |
|---|---|
Molecular Formula |
C19H14ClNO |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-chloro-N,N-diphenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-18-14-8-7-13-17(18)19(22)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI Key |
ZDAUOAGEZYAHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


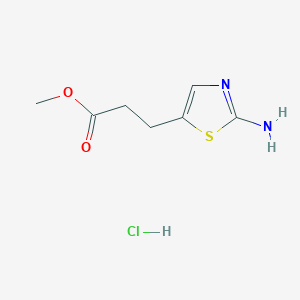
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
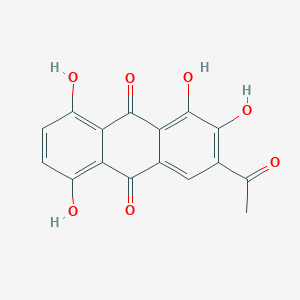
![4-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13133665.png)
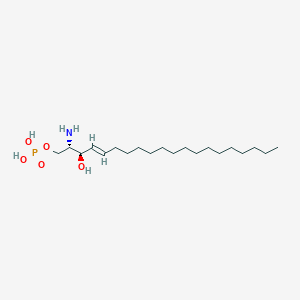
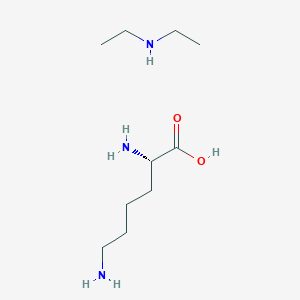
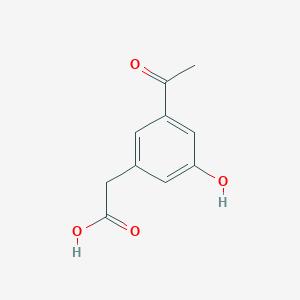

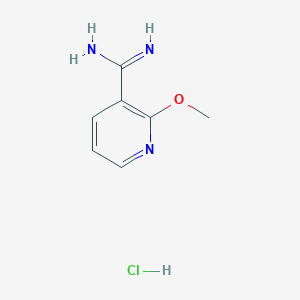
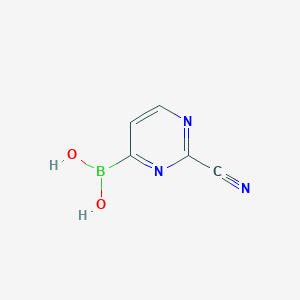


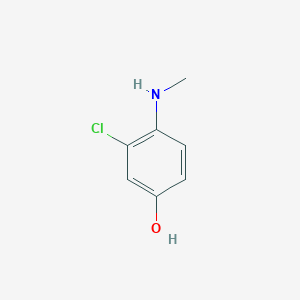
![Sodium[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13133734.png)
